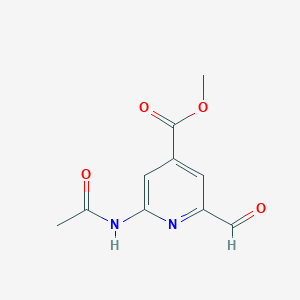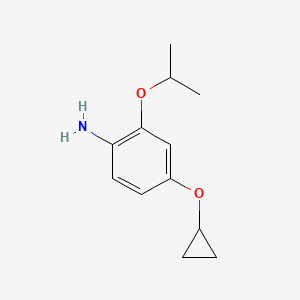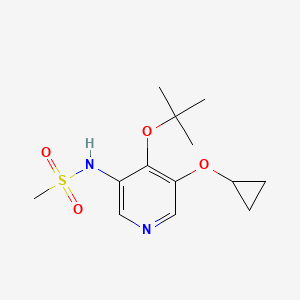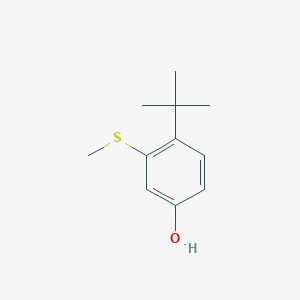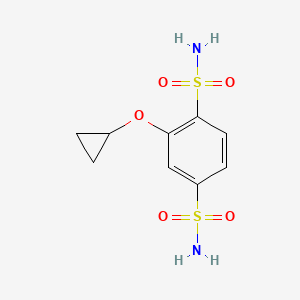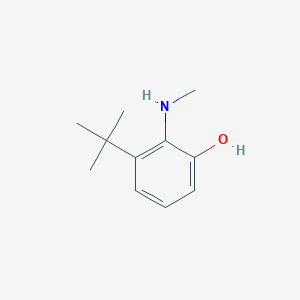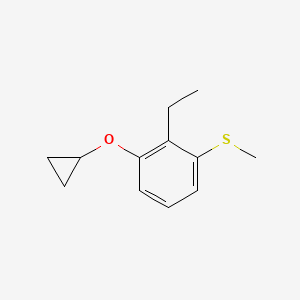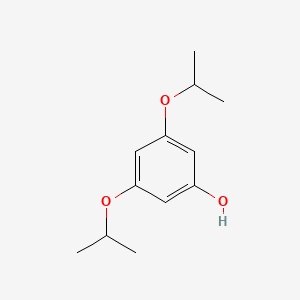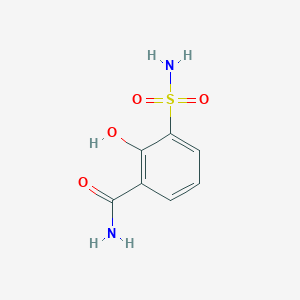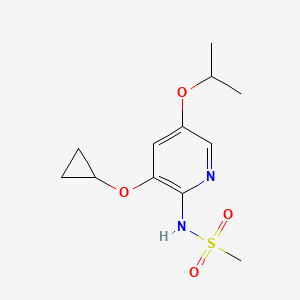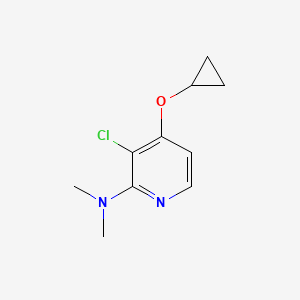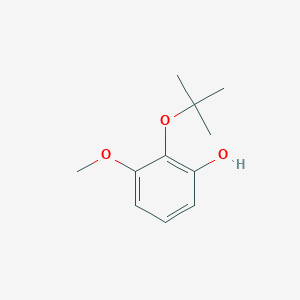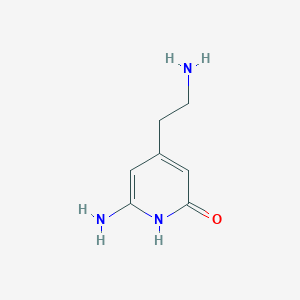
6-Amino-4-(2-aminoethyl)pyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(2-aminoethyl)pyridin-2-OL is a heterocyclic organic compound that contains both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-OL can be achieved through several methods. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-(2-aminoethyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-4-(2-aminoethyl)pyridin-2-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-4-(2-aminoethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Comparison: 6-Amino-4-(2-aminoethyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
6-amino-4-(2-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c8-2-1-5-3-6(9)10-7(11)4-5/h3-4H,1-2,8H2,(H3,9,10,11) |
Clave InChI |
PJOVQBUCGRSNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


